Triethyl 3-Oxopyrrolidine-1,2,5-tricarboxylate

Description

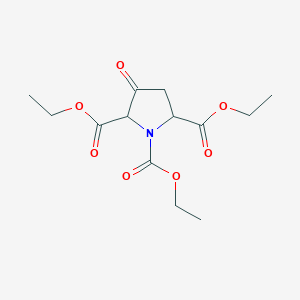

Triethyl 3-oxopyrrolidine-1,2,5-tricarboxylate is a pyrrolidine-derived compound featuring three ethyl ester groups and a ketone moiety at the 3-position. Pyrrolidine tricarboxylates are pivotal in organic synthesis, serving as intermediates for heterocyclic compounds and ligands in coordination chemistry. Their reactivity and physical properties are influenced by substituents, ester groups, and ring functionalization .

Properties

Molecular Formula |

C13H19NO7 |

|---|---|

Molecular Weight |

301.29 g/mol |

IUPAC Name |

triethyl 3-oxopyrrolidine-1,2,5-tricarboxylate |

InChI |

InChI=1S/C13H19NO7/c1-4-19-11(16)8-7-9(15)10(12(17)20-5-2)14(8)13(18)21-6-3/h8,10H,4-7H2,1-3H3 |

InChI Key |

GKQFTUVASKINEE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC(=O)C(N1C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 3-Oxopyrrolidine-1,2,5-tricarboxylate typically involves the esterification of 3-oxopyrrolidine-1,2,5-tricarboxylic acid. One common method is to react the acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

3-Oxopyrrolidine-1,2,5-tricarboxylic acid+3C2H5OH→Triethyl 3-Oxopyrrolidine-1,2,5-tricarboxylate+3H2O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Triethyl 3-Oxopyrrolidine-1,2,5-tricarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Produces 3-oxopyrrolidine-1,2,5-tricarboxylic acid.

Reduction: Produces triethyl 3-hydroxypyrrolidine-1,2,5-tricarboxylate.

Substitution: Produces derivatives with various functional groups replacing the ester groups.

Scientific Research Applications

Triethyl 3-Oxopyrrolidine-1,2,5-tricarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Triethyl 3-Oxopyrrolidine-1,2,5-tricarboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below highlights key structural differences between Triethyl 3-oxopyrrolidine-1,2,5-tricarboxylate and similar compounds:

Key Observations:

- Substituent Effects: The presence of electron-withdrawing groups (e.g., cyano, nitro) lowers melting points due to reduced crystallinity (e.g., 122–124°C for cyano-substituted tricarboxylate vs. 169–171°C for cyclopenta[b]pyrrole) .

- Ester Groups: Triethyl esters generally enhance solubility in non-polar solvents compared to trimethyl analogs, as seen in the cyclopenta[b]pyrrole derivative .

- Spectral Signatures : IR carbonyl stretches (1689–1700 cm⁻¹) and NMR ester methyl signals (δ 2.5–3.3 ppm) are consistent across analogs .

Cyclization Behavior

- Dieckmann Cyclization : Trimethyl 3-phenylpentane-1,2,5-tricarboxylate undergoes cyclization dominated by electronic effects from the carbomethoxy group at the 2-position, suggesting that this compound may exhibit similar regioselectivity in ring-forming reactions .

- Nucleophilic Additions: The ketone moiety at the 3-position in the target compound could facilitate nucleophilic attacks, contrasting with cyano-substituted analogs (e.g., ), where the electron-deficient carbon attracts nucleophiles .

Catalytic and Coordination Potential

Physicochemical Properties

Melting Points and Solubility

- Lower melting points in triethyl esters (e.g., 122–124°C) vs. trimethyl (169–171°C) correlate with increased alkyl chain length reducing lattice energy .

- Nitro and cyano groups introduce polarity, improving solubility in polar aprotic solvents (e.g., DMSO) .

Spectroscopic Trends

- IR Spectroscopy: Ketone (1700 cm⁻¹) and ester (1689 cm⁻¹) C=O stretches are consistent across analogs, while cyano groups show distinct peaks at ~2188 cm⁻¹ .

- NMR Spectroscopy : Ethyl ester protons resonate as quartets (δ 4.0–4.2 ppm), while aromatic protons in 4-methoxyphenyl groups appear as doublets (δ 6.8–7.2 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.